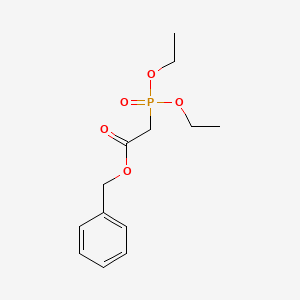

Benzyl 2-(diethoxyphosphoryl)acetate

概览

描述

Synthesis Analysis

The synthesis of compounds related to "Benzyl 2-(diethoxyphosphoryl)acetate" often involves reactions under specific conditions to yield various products, including alkenylphosphonates and other phosphorus-containing compounds. For example, the reaction of methyl 2-[(diethoxyphosphoryl)methyl]benzoate with aldehydes can produce alkenylphosphonates as major products under Horner-Wadsworth-Emmons conditions (Baird et al., 2011). Moreover, diethoxyphosphinyl acetic acid hydrazide serves as a versatile reagent for preparing fused triazoles, demonstrating the compound's utility in multi-step synthetic processes (Liu et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and DFT calculations. These studies provide detailed insights into the geometrical parameters, electronic properties, and the potential for forming hydrogen bonds, which are crucial for understanding the reactivity and properties of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

"Benzyl 2-(diethoxyphosphoryl)acetate" and its analogs participate in a variety of chemical reactions, including cycloadditions, Friedel-Crafts reactions, and cross-coupling reactions. These reactions highlight the compound's versatility in synthetic chemistry, providing pathways to a wide range of functionalized products (Tsuge et al., 1987).

Physical Properties Analysis

The physical properties of compounds in this class, including solubility, melting points, and crystal structure, are essential for their practical application in synthesis and material science. Detailed analyses of these properties help in understanding the conditions under which these compounds can be used most effectively.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are critical for their application in organic synthesis. Studies have shown that these compounds can act as reagents, catalysts, or synthetic intermediates in the formation of complex molecules, demonstrating their chemical versatility (Kaboudin & Jafari, 2007).

科研应用

Polymerization Processes

Benzyl 2-(diethoxyphosphoryl)acetate has been utilized in the polymerization of styrene. It served as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, resulting in the production of higher molecular weight polymers with control over polydispersity. This compound has been specifically used for its ability to form stable radicals that can be detected and analyzed using ESR (Electron Spin Resonance) spectroscopy, thus providing insights into the polymerization process (Alberti et al., 2003); (Laus et al., 2001).

Synthetic Chemistry

This compound has been employed in the synthesis of various chemical entities. One notable application is in the synthesis of derivatives of 3-Deoxy-D-manno-2-octulosonic Acid (KDO) and 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN) from D-Mannose. This process involves a Horner-Wittig reaction, demonstrating the compound's utility in complex synthetic pathways (Sato et al., 1994).

Organic Chemistry

In organic synthesis, benzyl 2-(diethoxyphosphoryl)acetate has been involved in producing alkenylphosphonates under Horner-Wadsworth-Emmons conditions. This showcases its versatility in facilitating various chemical reactions and producing a range of products, including alkenylphosphonates and E-alkenes (Baird et al., 2011).

Biomedical Research

The compound has shown potential as a key ingredient in the synthesis of antimicrobial agents. Studies on diethyl benzylphosphonates, closely related to benzyl 2-(diethoxyphosphoryl)acetate, have revealed their efficacy as potential antimicrobial drugs, particularly against Escherichia coli strains. These findings indicate a promising avenue for developing new antibiotics, especially in the face of increasing bacterial resistance to existing drugs (Brodzka et al., 2022).

Safety And Hazards

Benzyl 2-(diethoxyphosphoryl)acetate is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

性质

IUPAC Name |

benzyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRQFHJPBPUOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299957 | |

| Record name | Benzyl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(diethoxyphosphoryl)acetate | |

CAS RN |

7396-44-3 | |

| Record name | 7396-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

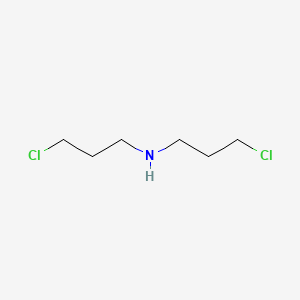

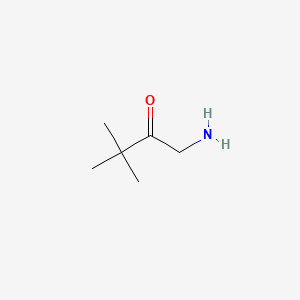

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)